3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile
Description
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile (molecular formula: C₇HBrClFIN) is a polyhalogenated benzonitrile derivative characterized by four distinct halogen substituents (Br, Cl, F, I) on a benzene ring, along with a nitrile (-CN) functional group. The substitution pattern (positions 2, 3, 5, and 6) creates a sterically congested and electronically diverse structure.
Properties
Molecular Formula |
C7HBrClFIN |
|---|---|
Molecular Weight |
360.35 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-fluoro-6-iodobenzonitrile |
InChI |
InChI=1S/C7HBrClFIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H |
InChI Key |
RVZPTIJVLPYMHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C#N)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the halogenation of benzonitrile derivatives. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of a chlorine atom using chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2).
Fluorination: Introduction of a fluorine atom using fluorine gas (F2) or a fluorinating agent like Selectfluor.
Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield halogen-free benzonitrile derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile depends on its specific application. In chemical reactions, the halogen atoms can act as leaving groups or participate in bond formation. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.
Comparison with Similar Compounds
Structural Analogues with Varying Halogen Substitution
3-Bromo-5-iodobenzonitrile (CAS: B571)
- Structure : Bromo (position 3) and iodo (position 5) substituents; lacks Cl and F.
- Key Differences : The absence of Cl and F reduces steric hindrance and electronic withdrawal compared to the target compound. This simplifies reactivity in cross-coupling reactions but limits diversity in downstream functionalization .
5-Bromo-2-iodobenzonitrile (CAS: 121554-10-7)
- Key Differences : The inverted halogen positions alter electronic effects (e.g., para-directing vs. ortho-directing substituents), impacting regioselectivity in further synthetic modifications .
3-Bromo-2,5-difluorobenzonitrile (CAS: 133541-45-4)
- Structure : Bromo (position 3) and two fluoros (positions 2, 5); lacks Cl and I.
- Similarity Score : 0.93 (structural similarity based on halogen and nitrile group) .
- Key Differences: Reduced molecular weight (C₇H₃BrF₂N vs. C₇HBrClFIN) and lower steric demand.
Analogues with Functional Group Variations
5-Bromo-3-chloro-2-fluoroiodobenzene (CAS: 56141-12-9)
- Structure : Same halogen substituents as the target compound but lacks the nitrile group.
- Key Differences : The absence of -CN eliminates its electron-withdrawing effect, reducing reactivity in nucleophilic aromatic substitution. This compound is more lipophilic, favoring applications in hydrophobic environments .
2-Amino-3-bromo-6-fluoro-5-iodobenzonitrile (CAS: 1000577-79-6)
- Structure: Amino (position 2), bromo (3), fluoro (6), and iodo (5) substituents.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capability, which can enhance solubility in polar solvents. However, the lack of Cl reduces halogen diversity, limiting utility in multi-step syntheses requiring orthogonal reactivity .
Physicochemical and Reactivity Trends
Molecular Weight and Solubility
- The target compound’s molecular weight (≈437 g/mol) is higher than analogues like 3-Bromo-2,5-difluorobenzonitrile (≈258 g/mol), leading to lower solubility in polar solvents.
- The nitrile group enhances dipole-dipole interactions, but heavy halogens (I, Br) increase hydrophobicity .
Reactivity in Cross-Coupling Reactions
- Iodine (position 6) and bromine (position 3) in the target compound are prime sites for Suzuki or Ullmann couplings. In contrast, 3-Bromo-5-iodobenzonitrile (B571) lacks Cl and F, simplifying selectivity but offering fewer functional handles .
- Fluorine’s electronegativity (position 2) deactivates the ring, directing reactions to meta/para positions relative to the nitrile group .
Biological Activity
3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by multiple halogen substituents, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile is . The presence of bromine, chlorine, fluorine, and iodine contributes to its unique chemical properties, making it a valuable intermediate in synthetic applications.
The biological activity of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms enhance binding affinity through halogen bonding, which can lead to increased selectivity for specific biological pathways.
Case Studies
- Anticancer Activity : Research has indicated that compounds similar to 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that halogenated benzonitriles can inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Properties : Another study explored the antimicrobial efficacy of related compounds, revealing that certain halogenated benzonitriles possess significant antibacterial activity against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : Interaction studies have shown that 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to altered pharmacokinetics for co-administered drugs, highlighting the need for further investigation into its effects on drug interactions.
Data Table: Biological Activities of Related Compounds
Synthesis and Applications
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-iodobenzonitrile typically involves multi-step processes starting from simpler aromatic compounds. These methods require precise control over reaction conditions to ensure high yields and purity.
Synthetic Pathways
Common synthetic routes include:
- Halogenation Reactions : Utilizing electrophilic aromatic substitution to introduce halogens at specific positions on the benzene ring.
- Nitrile Formation : Converting appropriate precursors into nitriles through dehydration or substitution reactions.
Q & A
Q. How to address discrepancies between theoretical and experimental IR spectra?
- Methodological Answer : Anharmonic corrections in DFT (e.g., B3LYP-D3) improve agreement for vibrational modes. Assign peaks using scaling factors (0.96–0.98) and cross-reference with NIST’s IR vapor-phase library .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
